2,2,3,3-Tetraethoxy-4-(4-methoxyphenyl)cyclobutane-1,1-dicarbonitrile
2,2,3,3-Tetraethoxy-4-(4-methoxyphenyl)cyclobutane-1,1-dicarbonitrile
Brand Name:
Vulcanchem
CAS No.:
6435-87-6
VCID:
VC0396853
InChI:
InChI=1S/C21H28N2O5/c1-6-25-20(26-7-2)18(16-10-12-17(24-5)13-11-16)19(14-22,15-23)21(20,27-8-3)28-9-4/h10-13,18H,6-9H2,1-5H3
SMILES:
CCOC1(C(C(C1(OCC)OCC)(C#N)C#N)C2=CC=C(C=C2)OC)OCC
Molecular Formula:
C21H28N2O5
Molecular Weight:
388.5g/mol
2,2,3,3-Tetraethoxy-4-(4-methoxyphenyl)cyclobutane-1,1-dicarbonitrile
CAS No.: 6435-87-6
Main Products
VCID: VC0396853
Molecular Formula: C21H28N2O5
Molecular Weight: 388.5g/mol
CAS No. | 6435-87-6 |
---|---|
Product Name | 2,2,3,3-Tetraethoxy-4-(4-methoxyphenyl)cyclobutane-1,1-dicarbonitrile |
Molecular Formula | C21H28N2O5 |
Molecular Weight | 388.5g/mol |
IUPAC Name | 2,2,3,3-tetraethoxy-4-(4-methoxyphenyl)cyclobutane-1,1-dicarbonitrile |
Standard InChI | InChI=1S/C21H28N2O5/c1-6-25-20(26-7-2)18(16-10-12-17(24-5)13-11-16)19(14-22,15-23)21(20,27-8-3)28-9-4/h10-13,18H,6-9H2,1-5H3 |
Standard InChIKey | HZCNWVPDBKAQBU-UHFFFAOYSA-N |
SMILES | CCOC1(C(C(C1(OCC)OCC)(C#N)C#N)C2=CC=C(C=C2)OC)OCC |
Canonical SMILES | CCOC1(C(C(C1(OCC)OCC)(C#N)C#N)C2=CC=C(C=C2)OC)OCC |
PubChem Compound | 5243991 |
Last Modified | Nov 11 2021 |
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